molecular formula C9H13NO3S B1459115 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1505403-97-3

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1459115
CAS No.: 1505403-97-3
M. Wt: 215.27 g/mol
InChI Key: KWOQUQGRWWYXJV-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxypropan-2-yl group and a carboxylic acid group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is typically carried out in anhydrous conditions using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Chemical Reactions Analysis

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the methoxypropan-2-yl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its biological activity, as it can reach intracellular targets and exert its effects.

Comparison with Similar Compounds

2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-(2-methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-5-6(7(11)12)14-8(10-5)9(2,3)13-4/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOQUQGRWWYXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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